1-(Benzenesulfinyl)-1-chloroheptan-2-OL
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Overview
Description
1-(Benzenesulfinyl)-1-chloroheptan-2-OL is an organic compound characterized by the presence of a benzenesulfinyl group, a chlorine atom, and a heptanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfinyl)-1-chloroheptan-2-OL typically involves the reaction of benzenesulfinyl chloride with a heptanol derivative under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination and side reactions. The use of advanced purification techniques such as chromatography and distillation is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfinyl)-1-chloroheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted heptanol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Benzenesulfinyl)-1-chloroheptan-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)-1-chloroheptan-2-OL involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with biological molecules, leading to the modulation of various biochemical pathways. The chlorine atom can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the heptanol backbone and chlorine atom.
Benzenesulfinyl piperidine: Contains a piperidine ring instead of the heptanol backbone.
Benzenesulfinyl fluoride: Contains a fluoride atom instead of chlorine
Uniqueness
1-(Benzenesulfinyl)-1-chloroheptan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63988-07-8 |
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Molecular Formula |
C13H19ClO2S |
Molecular Weight |
274.81 g/mol |
IUPAC Name |
1-(benzenesulfinyl)-1-chloroheptan-2-ol |
InChI |
InChI=1S/C13H19ClO2S/c1-2-3-5-10-12(15)13(14)17(16)11-8-6-4-7-9-11/h4,6-9,12-13,15H,2-3,5,10H2,1H3 |
InChI Key |
AOADALFQVBDJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(S(=O)C1=CC=CC=C1)Cl)O |
Origin of Product |
United States |
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